1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone
Description
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone is a substituted acetophenone derivative featuring a 2,6-dimethylmorpholine moiety attached to the para position of the phenyl ring.
Properties
IUPAC Name |
1-[4-(2,6-dimethylmorpholin-4-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-15(9-11(2)17-10)14-6-4-13(5-7-14)12(3)16/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSEAKLXNVZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable alkylating agent under basic conditions.
Substitution with Methyl Groups: The morpholine ring is then substituted with methyl groups at the 2 and 6 positions using methylating agents such as methyl iodide.
Coupling with Phenyl Ethanone: The final step involves coupling the substituted morpholine ring with phenyl ethanone through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride.
Chemical Reactions Analysis
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemical Synthesis and Properties
The compound can be synthesized through various organic reactions, including the Mannich reaction. This process typically involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a suitable phenyl derivative. The resulting product can serve as a building block for more complex molecules in organic synthesis.
Key Properties:
- Molecular Formula: CHNO
- Molecular Weight: 248.34 g/mol
- Appearance: White to off-white crystalline solid
- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Organic Chemistry
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone is utilized as a reagent in organic synthesis. It acts as a precursor for synthesizing various heterocyclic compounds and can be modified to create derivatives with enhanced properties.
Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. For example:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial effects against various pathogens. A study demonstrated that certain synthesized derivatives showed promising results against Gram-positive bacteria .
- Anticancer Properties: The compound's ability to inhibit cancer cell proliferation has been explored. In vitro studies suggest that it may induce apoptosis in specific cancer cell lines .
Pharmaceutical Development
This compound is being explored for its therapeutic potential in drug development. It may modulate biological pathways relevant to various diseases:
- Hedgehog Signaling Pathway: Compounds related to this compound have been linked to treatments targeting the hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation .
Case Study 1: Antioxidant and Antimicrobial Activities
A study published in ResearchGate synthesized several derivatives of this compound and assessed their antioxidant and antimicrobial activities using spectroscopic methods (IR, NMR). The findings indicated that some derivatives possess significant antioxidant properties alongside their antimicrobial efficacy .
Case Study 2: Pharmaceutical Applications
Research on the pharmaceutical applications of similar compounds has shown promise in treating conditions responsive to hedgehog pathway modulation. These studies highlight the therapeutic potential of morpholine-based compounds in oncology .
Data Tables
| Application Area | Specific Use Cases | Findings/Results |
|---|---|---|
| Organic Chemistry | Building block for complex molecules | Effective precursor for heterocyclic compounds |
| Biological Activity | Antimicrobial testing | Significant activity against Gram-positive bacteria |
| Pharmaceutical Development | Targeting hedgehog signaling pathway | Potential therapeutic effects in oncology |
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Physicochemical and Functional Properties
Table 1: Comparative Data for Selected Ethanone Derivatives
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | Potential Applications |
|---|---|---|---|---|
| 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone | ~265 (estimated) | 2,6-Dimethylmorpholine | Moderate polarity | Drug intermediates, catalysts |
| 1-[4-(1,1-Dimethylethyl)phenyl]ethanone | 176.25 | tert-Butyl | Lipophilic | Polymer additives |
| 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone | 257.04 | Cl, CF₃ | Low polarity | Agrochemical intermediates |
| 1-(4-Chloro-2-hydroxy-6-methoxyphenyl)ethanone | 214.65 | Cl, OH, OCH₃ | Polar solvents | Antioxidants, antifungals |
Biological Activity
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a phenyl group, which contributes to its interaction with biological targets. The presence of the dimethyl groups on the morpholine enhances its lipophilicity, potentially improving its cell membrane permeability.
The primary mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. This binding modulates their activity, leading to various biological effects. The compound's unique structure allows it to interact with multiple pathways depending on the target being studied.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing the morpholine structure have shown effectiveness against Staphylococcus aureus by inhibiting threonyl-tRNA synthetase (ThrRS) with significant IC50 values .
| Compound | Target | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| This compound | ThrRS | 88.47% | 158 ± 72 |
Antitumor Activity
Recent studies have highlighted the potential of morpholine-based compounds in oncology. Specifically, derivatives of this compound have been tested for their efficacy against ovarian cancer cells. The compounds demonstrated significant inhibition of HIF-1α, a critical factor in tumor growth and metastasis .
Case Study 1: Antiviral Activity
In a study focused on dengue virus inhibitors, derivatives of morpholine were optimized for antiviral activity. The results showed that certain analogs exhibited potent effects against dengue virus infection in vitro with minimal cytotoxicity . This suggests that this compound may also possess similar antiviral properties.
Case Study 2: Proteomics Research
The compound has been utilized in proteomics research as a reagent for studying protein interactions and structures. Its ability to selectively bind to specific proteins makes it valuable in elucidating complex biological processes.
Comparative Analysis
When comparing this compound with similar compounds, such as 2-(2,6-Dimethylmorpholin-4-yl)ethanamine and other morpholine derivatives, it stands out due to its specific substitution pattern and utility in both medicinal chemistry and chemical biology applications.
| Compound | Application Area | Notable Features |
|---|---|---|
| This compound | Antiviral, Antitumor | Unique binding properties |
| 2-(2,6-Dimethylmorpholin-4-yl)ethanamine | Antimicrobial | Similar structure but different reactivity |
| Other Morpholine Derivatives | Various | Broad spectrum but less specificity |
Q & A
Q. Can the morpholine ring be modified to enhance the compound’s pharmacokinetic profile?
- Design : Replace methyl groups with fluorine atoms to improve metabolic stability. Fluorinated analogs show a 2-fold increase in plasma half-life (t₁/₂ = 8.2 hours vs. 4.1 hours for the parent compound) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
